molecular formula C17H17FN4O4S B2508827 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1903394-71-7

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2508827
CAS RN: 1903394-71-7
M. Wt: 392.41
InChI Key: KWRGWYVMSXRIGB-UHFFFAOYSA-N
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Description

The compound "N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the oxadiazole ring and the benzenesulfonamide moiety. These structural features are common in molecules with potential COX-2 inhibitory activity, as seen in the sulfonamide derivatives synthesized in the study of selective cyclooxygenase-2 inhibitors . Additionally, the presence of a fluorine atom has been shown to enhance selectivity and potency in such compounds .

Synthesis Analysis

The synthesis of similar sulfonamide derivatives typically involves multi-step organic reactions, starting from appropriate precursors such as carboxylic acids, amines, or hydrazides. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides involved evaluating substituent effects and introducing a fluorine atom to increase selectivity . Similarly, the synthesis of N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids involved designing and synthesizing targeted compounds for enzyme inhibition . The synthesis of the compound would likely involve a similar strategic approach, focusing on the assembly of the oxadiazole ring and the subsequent introduction of the ethoxypyridinyl and benzenesulfonamide fragments.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, NMR, and HRMS, as well as X-ray crystallography . The spatial structure is crucial for understanding the interaction of the compound with biological targets. For example, the crystal structure analysis of related sulfonamide compounds has provided insights into their intermolecular interactions and packing patterns . These studies are essential for the rational design of new compounds with improved biological activities.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves interactions with enzymes or receptors in biological systems. For instance, the sulfonamide group is a common feature in many enzyme inhibitors, such as carbonic anhydrase inhibitors . The introduction of a fluorine atom can significantly affect the reactivity and selectivity of these molecules . Additionally, the oxadiazole ring is a versatile scaffold that can engage in various chemical reactions, potentially leading to the formation of new derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, including solubility, absorption, and fluorescence characteristics, can be influenced by the nature of the substituents on the aromatic rings . These properties are important for the pharmacokinetic profile of the compound, determining its distribution, metabolism, and excretion in the body. The introduction of specific functional groups, such as the ethoxypyridinyl moiety, can modulate these properties to optimize the compound's biological activity and selectivity .

Scientific Research Applications

Oxadiazole Derivatives in Scientific Research

Oxadiazole derivatives, including both 1,3,4-oxadiazole and 1,2,4-oxadiazole, are recognized for their pharmacological potential due to their physical, chemical, and pharmacokinetic properties. These properties facilitate hydrogen bond interactions with biomacromolecules, enhancing their biological activity. Research has shown that compounds containing oxadiazole rings exhibit a wide range of activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects (Jing-Jing Wang et al., 2022).

Therapeutic Applications of Oxadiazole Derivatives

Oxadiazole-based compounds have been extensively studied for their therapeutic potency across various disease models, including cancer, microbial infections, and inflammatory conditions. Their unique structural features facilitate effective binding with different enzymes and receptors in biological systems through numerous weak interactions. This versatility underscores their importance in the development of novel therapeutics (G. Verma et al., 2019).

Antimicrobial Activities of Oxadiazole Derivatives

Recent literature highlights the significant antimicrobial potential of 1,3,4-oxadiazole derivatives, showing promise against a range of pathogens. These compounds have been reported to outperform existing antibiotics and antimicrobial agents in many cases, indicating their potential as next-generation antimicrobial drugs (T. Glomb & P. Świątek, 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Without specific studies, it’s hard to predict the exact safety profile .

Future Directions

The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, investigating its mechanism of action, and evaluating its potential applications in various fields .

properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4S/c1-3-25-15-7-4-12(9-19-15)17-21-16(26-22-17)10-20-27(23,24)14-6-5-13(18)8-11(14)2/h4-9,20H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRGWYVMSXRIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

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